

Applications of Methyl L-tert-leucinate Hydrochloride in Scientific Research

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Compound of Interest

Compound Name: *Methyl L-tert-leucinate hydrochloride*

Cat. No.: *B057063*

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Introduction

Methyl L-tert-leucinate hydrochloride is a valuable and versatile chiral building block in modern organic synthesis and medicinal chemistry. As a derivative of the non-proteinogenic amino acid L-tert-leucine, its sterically demanding tert-butyl group provides unique stereochemical control in various chemical transformations. This attribute makes it a sought-after starting material for the synthesis of complex chiral molecules, including pharmacologically active compounds. This document provides detailed application notes and experimental protocols for the use of **Methyl L-tert-leucinate hydrochloride** in several key areas of scientific research.

Chiral Building Block in the Synthesis of Synthetic Cannabinoids

Methyl L-tert-leucinate hydrochloride is a crucial precursor in the synthesis of a class of potent synthetic cannabinoid receptor agonists (SCRAs). The L-tert-leucinate moiety is often incorporated as the "head group" of the SCRA molecule, which plays a significant role in the compound's binding affinity and efficacy at the cannabinoid receptors, CB1 and CB2. The bulky tert-butyl group can enhance binding affinity to the receptor. A notable example of a synthetic cannabinoid synthesized using this building block is MDMB-FUBINACA.

Quantitative Data: Synthesis and Receptor Affinity of a Representative Synthetic Cannabinoid

Compound	Starting Materials	Coupling Reagents	Yield (%)	CB1 Receptor Affinity (K_i , nM)	CB2 Receptor Affinity (K_i , nM)
MDMB-FUBINACA Analog	1-(4-fluorobenzyl)-1H-indazole-3-carboxylic acid, Methyl L-tert-leucinate hydrochloride	EDC·HCl, HOBt, DIPEA	Approx. 93%	0.299 - 538	0.912 - 2190

Experimental Protocol: Synthesis of an MDMB-FUBINACA Analog

Objective: To synthesize an indole-3-carboxamide-based synthetic cannabinoid via amide coupling.

Materials:

- 1-alkyl-1H-indole-3-carboxylic acid (1.0 equiv.)
- **Methyl L-tert-leucinate hydrochloride** (1.2 equiv.)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.5 equiv.)
- 1-Hydroxybenzotriazole (HOBt) (1.5 equiv.)
- N,N-Diisopropylethylamine (DIPEA) (3.0 equiv.)
- Anhydrous Dichloromethane (DCM)
- Saturated aqueous Sodium Bicarbonate (NaHCO_3)

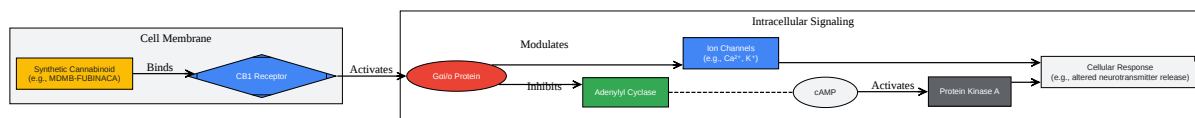
- Brine
- Anhydrous Sodium Sulfate (Na_2SO_4)

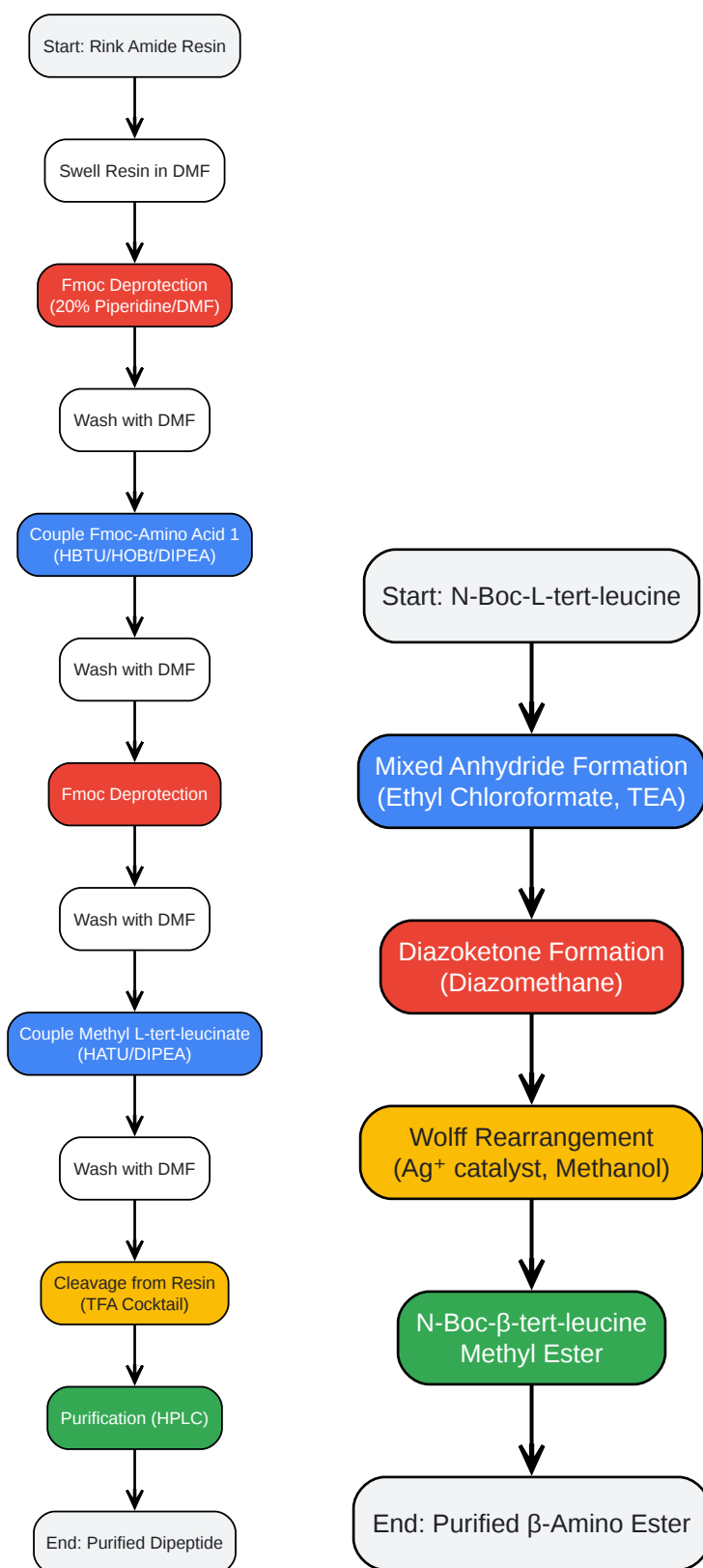
Procedure:

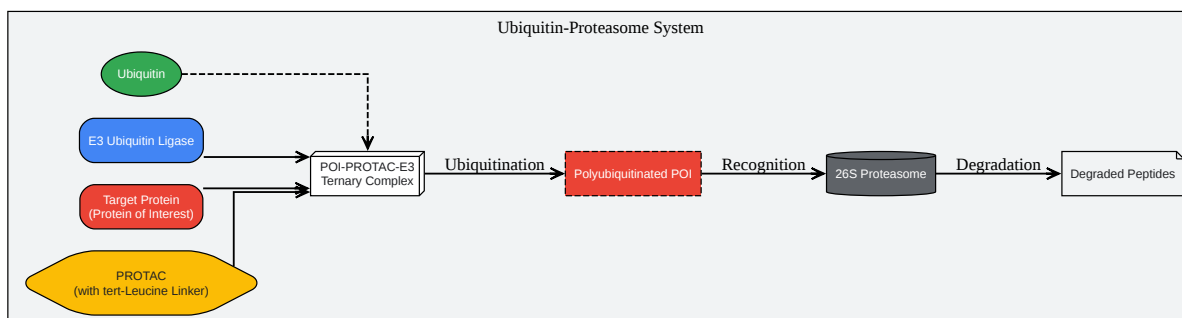
- In a round-bottom flask, dissolve the 1-alkyl-1H-indole-3-carboxylic acid, EDC·HCl, and HOBt in anhydrous DCM.
- Cool the mixture to 0 °C in an ice bath.
- Add DIPEA to the stirred solution.
- In a separate flask, dissolve **Methyl L-tert-leucinate hydrochloride** in anhydrous DCM and add DIPEA to neutralize the hydrochloride salt.
- Add the neutralized amine solution dropwise to the activated carboxylic acid solution at 0 °C.
- Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO_3 and brine.
- Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography to obtain the desired synthetic cannabinoid.

Signaling Pathway: CB1 Receptor Activation

Synthetic cannabinoids derived from **Methyl L-tert-leucinate hydrochloride** act as agonists at the CB1 receptor, a G-protein coupled receptor (GPCR). Activation of the CB1 receptor initiates a signaling cascade that leads to various physiological effects.







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